3-Nitrooxolane
Description
However, the evidence details 3-Nitrophenol (CAS 554-84-7), a structurally distinct aromatic compound with a nitro group (-NO₂) attached to the phenolic ring at the meta position.
Properties
IUPAC Name |
3-nitrooxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFMRQLZRAMTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506527-16-7 | |
| Record name | 3-nitrooxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrooxolane typically involves the nitration of oxolane derivatives. One common method is the nitration of oxolane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the oxolane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to achieve higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrooxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: 3-Nitrooxolane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These derivatives are tested for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as enzyme inhibitors, which can be useful in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 3-Nitrooxolane involves its interaction with specific molecular targets and pathways. The nitro group in this compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, which can be exploited for therapeutic purposes .
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can inhibit the activity of certain enzymes by binding to their active sites.
Oxidative Stress: The generation of ROS can induce oxidative stress, leading to cell death in pathogenic microorganisms or cancer cells.
Comparison with Similar Compounds
Comparison of 3-Nitrophenol with Similar Compounds
Structural and Functional Group Differences
3-Nitrophenol is a nitrophenol derivative, differing from other isomers (e.g., 2-Nitrophenol, 4-Nitrophenol) in nitro group placement. Key comparisons:
| Property | 3-Nitrophenol | 2-Nitrophenol | 4-Nitrophenol |
|---|---|---|---|
| CAS No. | 554-84-7 | 88-75-5 | 100-02-7 |
| Solubility (Water) | 1.3 g/L (20°C) | 2.1 g/L (20°C) | 1.6 g/L (20°C) |
| pKa | 8.36 | 7.22 | 7.15 |
| Melting Point | 96°C | 45°C | 113°C |
Key Findings :
- Acidity: 3-Nitrophenol is less acidic than its ortho and para isomers due to reduced resonance stabilization of the conjugate base .
- Stability: The meta position reduces intramolecular hydrogen bonding (common in 2-Nitrophenol), leading to higher melting points compared to the ortho isomer.
Key Findings :
- 3-Nitrophenol exhibits moderate toxicity compared to 4-Nitrophenol, which has higher acute toxicity due to enhanced membrane permeability .
- Both isomers require stringent handling protocols (e.g., immediate washing after skin contact, medical consultation for eye exposure) .
Biological Activity
3-Nitrooxolane is a nitro compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a nitro group () attached to an oxolane ring. Nitro compounds are known for their ability to participate in redox reactions, which can lead to both beneficial and toxic effects in biological systems. The nitro group serves as a pharmacophore, influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The nitro group can induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly effective against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Induction of oxidative stress |
| Staphylococcus aureus | 16 µg/mL | Disruption of cell membrane |
| Candida albicans | 64 µg/mL | Inhibition of ergosterol synthesis |
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies. The compound's ability to target hypoxic tumor environments makes it a candidate for developing hypoxia-activated prodrugs.
Case Study: Hypoxia-Activated Prodrug Development
In a study involving cancer cell lines, this compound demonstrated selective cytotoxicity towards hypoxic cancer cells compared to normoxic conditions. This selectivity is attributed to the enhanced reduction of the nitro group under low oxygen conditions, leading to the formation of reactive intermediates that induce apoptosis.
Table 2: Anticancer Efficacy in Hypoxic Conditions
| Cell Line | IC50 (µM) | Condition |
|---|---|---|
| A549 (Lung Cancer) | 10 | Hypoxic |
| MDA-MB-231 (Breast Cancer) | 15 | Hypoxic |
| HeLa (Cervical Cancer) | 20 | Normoxic |
The biological activity of this compound primarily revolves around the following mechanisms:
- Redox Reactions : The nitro group can undergo reduction to form various reactive species that interact with cellular macromolecules.
- Protein Interactions : The compound may inhibit key enzymes involved in inflammation and cancer progression by modifying their active sites.
- Cell Signaling Modulation : Nitro compounds can influence signaling pathways related to apoptosis and inflammation, enhancing their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
